1-(4-fluorophenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC9125231
Molecular Formula: C17H23FN2O3
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
![1-(4-fluorophenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide -](/images/structure/VC9125231.png)
Specification
Molecular Formula | C17H23FN2O3 |
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Molecular Weight | 322.4 g/mol |
IUPAC Name | 1-(4-fluorophenyl)-5-oxo-N-(3-propan-2-yloxypropyl)pyrrolidine-3-carboxamide |
Standard InChI | InChI=1S/C17H23FN2O3/c1-12(2)23-9-3-8-19-17(22)13-10-16(21)20(11-13)15-6-4-14(18)5-7-15/h4-7,12-13H,3,8-11H2,1-2H3,(H,19,22) |
Standard InChI Key | UJLPXUANUUPFJK-UHFFFAOYSA-N |
SMILES | CC(C)OCCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)F |
Canonical SMILES | CC(C)OCCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 1-(4-fluorophenyl)-5-oxo-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide, reflects its molecular architecture:
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A pyrrolidine ring (5-membered saturated heterocycle) with a ketone group at position 5.
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A 4-fluorophenyl group attached to the pyrrolidine nitrogen.
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A carboxamide side chain linked to position 3 of the pyrrolidine, with a propan-2-yloxypropyl substituent.
Molecular Properties
Property | Value |
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Molecular formula | C₁₇H₂₃FN₂O₃ |
Molecular weight | 322.4 g/mol |
InChIKey | UJLPXUANUUPFJK-UHFFFAOYSA-N |
Canonical SMILES | CC(C)OCCCNC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)F |
The fluorine atom at the para position of the phenyl ring enhances electronegativity, influencing intermolecular interactions and metabolic stability .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized through a multi-step process:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones .
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Fluorophenyl Introduction: Nucleophilic aromatic substitution using 4-fluoroaniline or Suzuki-Miyaura coupling with fluorophenyl boronic acids .
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Carboxamide Functionalization: Amidation of a pyrrolidine-3-carboxylic acid intermediate with 3-(propan-2-yloxy)propylamine under coupling agents like HATU or EDCI .
Industrial Optimization
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Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.
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Purification: Chromatography (silica gel) or recrystallization from ethanol/water mixtures .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<1 mg/mL) .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic or basic environments due to the carboxamide group .
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1,650 cm⁻¹ (C=O stretching of amide) and 1,250 cm⁻¹ (C-F stretching) .
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NMR:
Biological Activity and Mechanism
Comparative Analysis with Analogs
Compound | Substituent | Activity (IC₅₀) |
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1-(4-Chlorophenyl)-5-oxo-pyrrolidine | Chlorophenyl | 12 nM |
1-(4-Methylphenyl)-5-oxo-pyrrolidine | Methylphenyl | 45 nM |
1-(4-Fluorophenyl)-5-oxo-pyrrolidine | Fluorophenyl | 8 nM |
Fluorine’s electronegativity enhances binding affinity compared to chlorine or methyl groups .
Applications in Scientific Research
Medicinal Chemistry
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Lead Compound Optimization: Structural modifications to improve bioavailability (e.g., replacing propan-2-yloxy with PEG chains) .
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Targeted Drug Delivery: Conjugation with nanoparticles for site-specific action .
Material Science
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